2-amino-N-[2-(4-methoxyphenyl)ethyl]-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Overview
Description
2-amino-N-[2-(4-methoxyphenyl)ethyl]-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[2-(4-methoxyphenyl)ethyl]-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrrolo[2,3-b]quinoxaline core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the amino group: This step often involves the use of amination reactions.
Attachment of the 4-methoxyphenyl and morpholin-4-yl groups: These groups can be introduced through substitution reactions using suitable reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[2-(4-methoxyphenyl)ethyl]-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino and methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be explored for its therapeutic potential, particularly in the treatment of diseases where its unique structure might offer advantages.
Industry: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-amino-N-[2-(4-methoxyphenyl)ethyl]-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and exerts its effects. The pathways involved might include inhibition or activation of these targets, leading to downstream effects that contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[2,3-b]quinoxaline derivatives, such as:
- 2-amino-N-[2-(4-methoxyphenyl)ethyl]-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide .
- Indole derivatives : These compounds share some structural similarities and have diverse biological activities .
Uniqueness
What sets 2-amino-N-[2-(4-methoxyphenyl)ethyl]-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide apart is its combination of functional groups, which may confer unique properties and applications. Its structure allows for a range of chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C26H30N6O3 |
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Molecular Weight |
474.6 g/mol |
IUPAC Name |
2-amino-N-[2-(4-methoxyphenyl)ethyl]-1-(2-morpholin-4-ylethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C26H30N6O3/c1-34-19-8-6-18(7-9-19)10-11-28-26(33)22-23-25(30-21-5-3-2-4-20(21)29-23)32(24(22)27)13-12-31-14-16-35-17-15-31/h2-9H,10-17,27H2,1H3,(H,28,33) |
InChI Key |
FCIANVHXKIXTII-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CCN5CCOCC5)N |
Origin of Product |
United States |
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